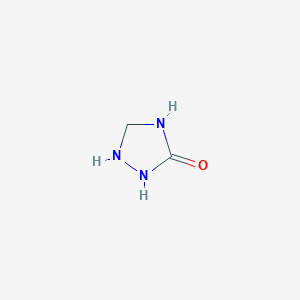
5-Bromo-7-fluoroquinoxaline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-fluoroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in the quinoxaline ring enhances the compound’s reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoroquinoxaline-2,3-dione typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by halogenation. One common method includes the reaction of 5-bromo-2,3-dichloroquinoxaline with potassium fluoride in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete halogen exchange.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction Reactions: Reduction of this compound can be achieved using lithium aluminum hydride or sodium borohydride to yield the corresponding dihydroquinoxaline derivatives.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoxaline derivatives can be obtained.
Oxidation Products: Oxidation typically yields quinoxaline-2,3-dione derivatives with additional functional groups.
Reduction Products:
科学研究应用
5-Bromo-7-fluoroquinoxaline-2,3-dione has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and dyes due to its stability and reactivity.
作用机制
The mechanism of action of 5-Bromo-7-fluoroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, leading to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
5-Bromoquinoxaline-2,3-dione: Lacks the fluorine atom, resulting in different reactivity and biological activity.
7-Fluoroquinoxaline-2,3-dione:
5,7-Dibromoquinoxaline-2,3-dione: Contains two bromine atoms, leading to increased reactivity in substitution reactions.
Uniqueness: 5-Bromo-7-fluoroquinoxaline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activity, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C8H2BrFN2O2 |
|---|---|
分子量 |
257.02 g/mol |
IUPAC 名称 |
5-bromo-7-fluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H |
InChI 键 |
ILBSJBKKTRLWDD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12360319.png)
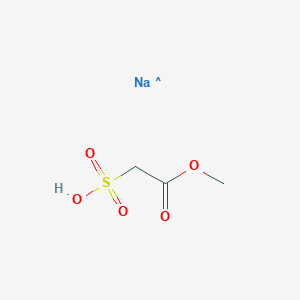
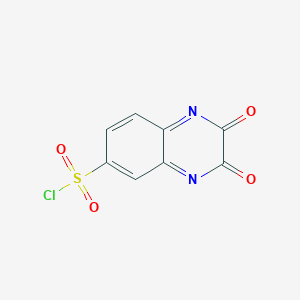
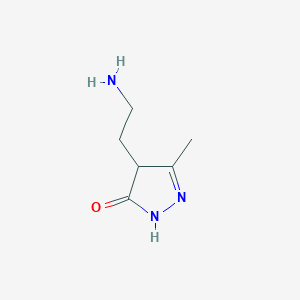
![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
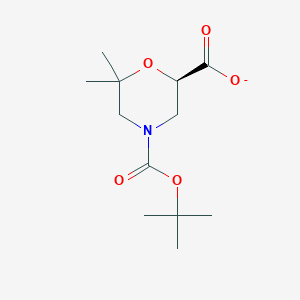
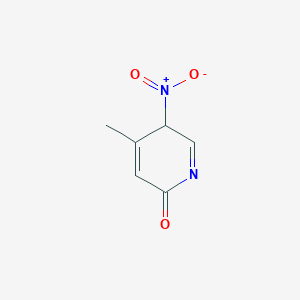
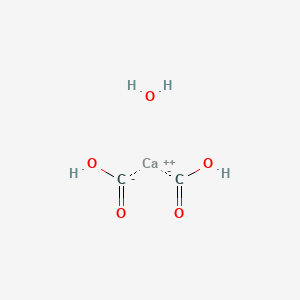
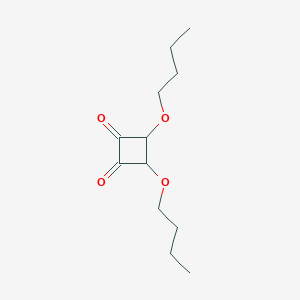
![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
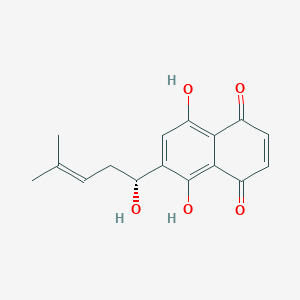
![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)
